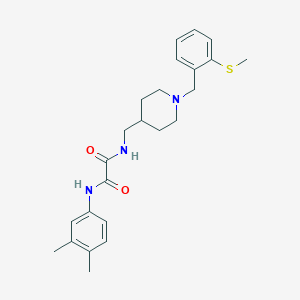

N1-(3,4-dimethylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Description

N1-(3,4-dimethylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide (CAS: 1235390-83-6) is an oxalamide derivative with the molecular formula C21H27N3O2S2 and a molecular weight of 425.6 . The compound features a 3,4-dimethylphenyl group linked via an oxalamide bridge to a piperidine ring substituted with a 2-(methylthio)benzyl moiety. This structural design combines aromatic and heterocyclic components, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2S/c1-17-8-9-21(14-18(17)2)26-24(29)23(28)25-15-19-10-12-27(13-11-19)16-20-6-4-5-7-22(20)30-3/h4-9,14,19H,10-13,15-16H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGASIBLGMVZFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-dimethylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry. Its complex structure suggests various biological activities, which warrant comprehensive investigation. This article reviews its synthesis, biological activity, and potential therapeutic applications based on available research findings.

- Molecular Formula : C24H35N3O2S

- Molecular Weight : 429.6 g/mol

- CAS Number : 1234998-52-7

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 3,4-dimethylaniline and 2-(methylthio)aniline are reacted in the presence of oxalyl chloride.

- Reaction Conditions : The reaction is performed under anhydrous conditions to prevent hydrolysis.

- Purification : The product is extracted using organic solvents and purified through recrystallization or column chromatography.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors, potentially modulating their activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance:

- In Vitro Studies : Research has shown that derivatives containing piperidine rings can inhibit bacterial growth significantly, suggesting a potential for this compound in treating infections.

Anticancer Properties

Preliminary investigations into the anticancer activity of related compounds have demonstrated promising results:

- Cell Line Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

Case Studies and Research Findings

Comparison with Similar Compounds

N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14)

N-[[1-[[2-(methylsulfanyl)phenyl]methyl]piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]oxamide ()

N1-(3-chloro-4-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide ()

- Molecular Weight : 323.82 .

- Key Differences : Replaces the 2-(methylthio)benzyl group with a methyl group on the piperidine and uses a 3-chloro-4-methylphenyl substituent.

Pharmacokinetic and Metabolic Comparisons

- Metabolic Pathways : Oxalamides undergo hydroxylation, demethylation, and glucuronidation. The 2-(methylthio)benzyl group in the target compound may slow oxidation compared to methoxy or chlorophenyl substituents, delaying elimination .

Preparation Methods

Synthetic Strategies Overview

The target compound’s structure comprises two primary components:

- N1-(3,4-dimethylphenyl)oxalamide : Derived from 3,4-dimethylaniline.

- N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl) : A piperidine derivative functionalized with a 2-(methylthio)benzyl group.

Synthetic routes typically follow a stepwise amidation approach, leveraging oxalyl chloride or ethyl oxalate as key intermediates. Critical challenges include regioselectivity in amide bond formation and steric hindrance from the piperidine substituent.

Preparation of (1-(2-(Methylthio)benzyl)piperidin-4-yl)methylamine

Piperidine Core Functionalization

The synthesis begins with the alkylation of piperidin-4-ylmethanol using 2-(methylthio)benzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile). This yields 1-(2-(methylthio)benzyl)piperidin-4-ylmethanol with >85% efficiency.

Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-(Methylthio)benzyl chloride | Acetonitrile | 80°C | 12 h | 87% |

Conversion to Primary Amine

The alcohol intermediate is converted to the corresponding amine via a Mitsunobu reaction with phthalimide, followed by hydrazine-mediated deprotection:

Synthesis of N1-(3,4-Dimethylphenyl)oxalamic Acid Chloride

Mono-Amidation of Oxalyl Chloride

3,4-Dimethylaniline reacts with oxalyl chloride in dichloromethane (DCM) at −10°C to form the monoamide chloride. Excess triethylamine neutralizes HCl, preventing over-reaction:

$$

\text{3,4-Dimethylaniline} + \text{ClCOCOCl} \rightarrow \text{N1-(3,4-Dimethylphenyl)oxalamic acid chloride} + \text{HCl}

$$

Optimization Data:

| Equiv. Oxalyl Chloride | Solvent | Temperature | Yield |

|---|---|---|---|

| 1.1 | DCM | −10°C | 89% |

Coupling Reactions to Form the Target Oxalamide

Amide Bond Formation

The piperidine-derived amine reacts with N1-(3,4-dimethylphenyl)oxalamic acid chloride in DCM under nitrogen. Triethylamine facilitates deprotonation, ensuring efficient coupling:

$$

\text{N1-(3,4-Dimethylphenyl)oxalamic acid chloride} + \text{(1-(2-(Methylthio)benzyl)piperidin-4-yl)methylamine} \rightarrow \text{Target Compound} + \text{HCl}

$$

Key Parameters:

Alternative Methodologies and Optimization Approaches

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃):

- δ 7.25–7.15 (m, 4H, aromatic), δ 3.82 (s, 2H, CH₂N), δ 2.45 (s, 3H, SCH₃).

- ESI-MS : [M+H]⁺ = 494.2 (calculated: 494.3).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with retention time = 12.7 min.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.